molecular formula C16H20N2O3 B2384966 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid CAS No. 880479-04-9

3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid

Cat. No.: B2384966
CAS No.: 880479-04-9
M. Wt: 288.347
InChI Key: WZQGWIDABKSUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid, also known as AMPA, is a compound that belongs to the family of amino acid derivatives. It is a potent agonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptors. AMPA is widely used in scientific research to study the mechanisms of neural signaling and synaptic plasticity.

Scientific Research Applications

3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid is widely used in scientific research to study the mechanisms of neural signaling and synaptic plasticity. It is used as a tool to activate this compound receptors and induce changes in synaptic transmission and plasticity. This compound is also used to study the role of glutamate receptors in various physiological and pathological conditions, such as neurodegenerative diseases, epilepsy, and addiction.

Mechanism of Action

3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid acts as an agonist of the this compound receptor, which is a subtype of ionotropic glutamate receptors. When this compound binds to the receptor, it induces a conformational change that leads to the opening of the ion channel and the influx of cations such as sodium and calcium. This results in the depolarization of the postsynaptic membrane and the generation of an excitatory postsynaptic potential (EPSP).
Biochemical and Physiological Effects:
This compound has been shown to induce changes in synaptic transmission and plasticity in various regions of the brain. It has been implicated in the regulation of learning and memory, as well as in the pathophysiology of various neurological and psychiatric disorders. This compound has also been shown to have effects on other physiological systems, such as the cardiovascular system and the immune system.

Advantages and Limitations for Lab Experiments

3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid is a potent and selective agonist of the this compound receptor, which makes it a valuable tool for studying the mechanisms of neural signaling and synaptic plasticity. However, it also has limitations, such as its short half-life and the potential for desensitization of the receptor. These limitations need to be taken into account when designing experiments using this compound.

Future Directions

There are many future directions for 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid research. One area of interest is the development of new this compound receptor modulators that can selectively target different subtypes of the receptor. Another area of interest is the use of this compound in the treatment of neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia. Additionally, this compound research can contribute to our understanding of the mechanisms of neural plasticity and the development of new therapies for brain injuries and diseases.

Synthesis Methods

3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-indolylacetic acid with (S)-3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide to obtain the final product, this compound.

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-(3-methylbutanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-10(2)7-15(19)18-14(16(20)21)8-11-9-17-13-6-4-3-5-12(11)13/h3-6,9-10,14,17H,7-8H2,1-2H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQGWIDABKSUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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